Ethyl (2R,5S)-1-Boc-5-(Cbz-amino)piperidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2R,5S)-1-Boc-5-(Cbz-amino)piperidine-2-carboxylate is a synthetic organic compound commonly used in medicinal chemistry and organic synthesis. It features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound is protected with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, which are commonly used protecting groups in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,5S)-1-Boc-5-(Cbz-amino)piperidine-2-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.
Introduction of Protecting Groups: The Boc and Cbz groups are introduced to protect the amino and carboxylate functionalities during subsequent reactions. This is usually done using reagents like di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl).
Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2R,5S)-1-Boc-5-(Cbz-amino)piperidine-2-carboxylate can undergo various chemical reactions, including:
Hydrolysis: Removal of the Boc and Cbz protecting groups under acidic or basic conditions.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for Cbz removal.
Substitution: Alkyl halides or acyl chlorides as electrophiles.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis would yield the free amine and carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl (2R,5S)-1-Boc-5-(Cbz-amino)piperidine-2-carboxylate is used in various scientific research applications:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a building block for more complex molecules.
Biological Studies: To study the effects of piperidine derivatives on biological systems.
Industrial Applications: In the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Ethyl (2R,5S)-1-Boc-5-(Cbz-amino)piperidine-2-carboxylate depends on its specific use. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The Boc and Cbz groups protect the molecule during synthesis and are removed to reveal the active functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (2R,5S)-1-Boc-5-amino-piperidine-2-carboxylate: Lacks the Cbz protecting group.
Ethyl (2R,5S)-1-Cbz-5-amino-piperidine-2-carboxylate: Lacks the Boc protecting group.
Ethyl (2R,5S)-5-amino-piperidine-2-carboxylate: Lacks both Boc and Cbz protecting groups.
Uniqueness
Ethyl (2R,5S)-1-Boc-5-(Cbz-amino)piperidine-2-carboxylate is unique due to the presence of both Boc and Cbz protecting groups, which provide stability and selectivity during synthetic procedures. This makes it a valuable intermediate in complex organic syntheses.
Eigenschaften
Molekularformel |
C21H30N2O6 |
---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-ethyl 5-(phenylmethoxycarbonylamino)piperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C21H30N2O6/c1-5-27-18(24)17-12-11-16(13-23(17)20(26)29-21(2,3)4)22-19(25)28-14-15-9-7-6-8-10-15/h6-10,16-17H,5,11-14H2,1-4H3,(H,22,25) |
InChI-Schlüssel |
QWQSONVZNSKZHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.